14,15-DiHETE

Description

Overview of Eicosanoid Pathways and Dihydroxy Metabolites

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids (PUFAs), with arachidonic acid being the most common precursor. nih.govportlandpress.com These lipid mediators are critical regulators of numerous biological functions, including inflammation, immunity, vascular tone, and platelet aggregation. soton.ac.uknih.gov The synthesis of eicosanoids occurs through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.govportlandpress.commetwarebio.com

Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins (B1171923) and thromboxanes. nih.govportlandpress.com

Lipoxygenase (LOX) Pathway: This pathway is responsible for the synthesis of leukotrienes, lipoxins, and other hydroxylated fatty acids. nih.govportlandpress.com

Cytochrome P450 (CYP) Pathway: This pathway generates a diverse array of epoxy, hydroxy, and dihydroxy derivatives. nih.govportlandpress.com

Dihydroxy metabolites, characterized by the presence of two hydroxyl groups, are formed across these pathways. For instance, the LOX pathway can produce dihydroxyeicosatetraenoic acids (diHETEs) like 5S,12S-diHETE and 5S,15S-diHETE through sequential oxidation steps. escholarship.orgacs.org However, the focus of this article, 14,15-DiHETE, is primarily a product of the CYP pathway. ontosight.aihmdb.ca This pathway involves the epoxidation of arachidonic acid by CYP enzymes, followed by hydrolysis to form the corresponding diol. ontosight.aiwikipedia.org These dihydroxy metabolites are often involved in regulating inflammation and vascular function. ontosight.ai

Contextualization of this compound within Polyunsaturated Fatty Acid Metabolism

The biosynthesis of this compound is a multi-step process that begins with the release of arachidonic acid from cell membrane phospholipids. soton.ac.uk This free arachidonic acid then serves as a substrate for cytochrome P450 epoxygenases. ontosight.aiwikipedia.org

Specifically, CYP enzymes, such as those from the CYP2C and CYP2J families, catalyze the epoxidation of arachidonic acid at the 14,15 double bond, forming 14(15)-epoxyeicosatrienoic acid (14,15-EET). portlandpress.comspringermedizin.de This epoxide is a transient signaling molecule with various biological activities. wikipedia.org

The subsequent and crucial step in the formation of this compound is the enzymatic hydrolysis of 14,15-EET. This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH), which adds a water molecule across the epoxide ring to form the vicinal diol, 14,15-dihydroxyeicosatrienoic acid. wikipedia.orgnih.govphysiology.org While initially considered an inactive degradation product of the more active EETs, this compound has since been shown to possess its own distinct biological activities. nih.govphysiology.org For example, it is a potent activator of the peroxisome proliferator-activated receptor-alpha (PPARα). nih.govphysiology.org

Table 1: Key Enzymes and Metabolites in the Formation of this compound

| Precursor/Enzyme/Metabolite | Description |

| Arachidonic Acid | A 20-carbon polyunsaturated fatty acid that serves as the initial substrate. nih.gov |

| Cytochrome P450 (CYP) Epoxygenases | A family of enzymes (e.g., CYP2C, CYP2J) that catalyze the epoxidation of arachidonic acid. portlandpress.comspringermedizin.de |

| 14(15)-Epoxyeicosatrienoic Acid (14,15-EET) | An epoxide intermediate formed from the action of CYP epoxygenases on arachidonic acid. portlandpress.com |

| Soluble Epoxide Hydrolase (sEH) | The enzyme that hydrolyzes 14,15-EET to form this compound. wikipedia.orgnih.gov |

| 14,15-Dihydroxyeicosatrienoic Acid (this compound) | The final dihydroxy metabolite with distinct biological activities. nih.gov |

Research Findings on the Biological Role of this compound

| Finding | Associated Biological Process | Reference |

| Potent activator of peroxisome proliferator-activated receptor-alpha (PPARα). | Lipid metabolism and inflammation. | nih.govphysiology.org |

| Implicated in the regulation of vascular tone. | Cardiovascular function. | ontosight.ai |

| May play a role in inflammation and immune responses. | Inflammation and immunity. | ontosight.ai |

| Levels are altered in certain disease states, such as coronary heart disease and after chemotherapy. | Pathophysiology. | springermedizin.de |

| Can be formed from eicosapentaenoic acid (EPA) as well, leading to (±)14(15)-DiHETE. | Omega-3 fatty acid metabolism. | caymanchem.com |

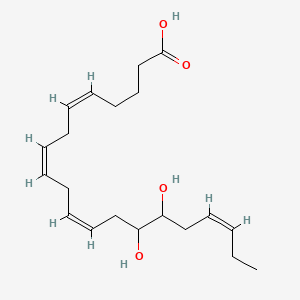

Structure

3D Structure

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5Z,8Z,11Z,17Z)-14,15-dihydroxyicosa-5,8,11,17-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,12-3-,13-10- |

InChI Key |

BLWCDFIELVFRJY-QXBXTPPVSA-N |

SMILES |

CCC=CCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O |

Isomeric SMILES |

CC/C=C\CC(C(C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CCC=CCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 14,15 Dihete

Cytochrome P450 (CYP450) Epoxygenase Pathway

The initial and rate-limiting step in the primary biosynthesis of 14,15-DiHETE is the epoxidation of arachidonic acid by a specific group of cytochrome P450 enzymes. wikipedia.orgnih.govresearchgate.netmdpi.com

Formation of 14,15-Epoxyeicosatrienoic Acid (14,15-EET) from Arachidonic Acid

Arachidonic acid, a 20-carbon fatty acid with four cis double bonds, serves as the precursor molecule. wikipedia.org In response to various cellular stimuli, phospholipase A2 enzymes release arachidonic acid from the cell's membrane phospholipids. wikipedia.orgresearchgate.net The freed arachidonic acid is then targeted by CYP450 epoxygenases. These enzymes catalyze the insertion of an oxygen atom across one of the double bonds of arachidonic acid, resulting in the formation of an epoxide. nih.gov Specifically, to form 14,15-EET, the epoxygenase acts on the double bond located between carbons 14 and 15 of the arachidonic acid chain. wikipedia.orgnih.gov This reaction yields the epoxide regioisomer known as 14,15-epoxyeicosatrienoic acid (14,15-EET). wikipedia.orgnih.govmdpi.com

Specific CYP Isoforms Involved in 14,15-EET Generation

Several isoforms of the cytochrome P450 superfamily are capable of producing EETs, with some exhibiting a higher specificity for generating the 14,15-EET regioisomer. The primary human CYP isoforms responsible for 14,15-EET synthesis include members of the CYP2J and CYP2C families. wikipedia.orgmdpi.comfrontiersin.orgfrontiersin.org

Notably, CYP2J2 is a significant epoxygenase, expressed predominantly in the heart and other tissues, that generates all four EET regioisomers, including 14,15-EET. karger.comfrontiersin.org The CYP2C subfamily, particularly CYP2C8 and CYP2C9, are also major contributors to EET production in humans. wikipedia.orgresearchgate.net Studies have shown that these enzymes, particularly CYP2C9, predominantly form 14,15-EET and 11,12-EET. frontiersin.orgresearchgate.net While other isoforms like CYP1A1, CYP2E1, and CYP3A4 have demonstrated the ability to produce EETs, the CYP2J and CYP2C families are considered the principal sources. wikipedia.orgfrontiersin.orgresearchgate.net

| Enzyme Family | Specific Isoforms | Primary EETs Produced |

| CYP2J | CYP2J2 | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET karger.comfrontiersin.org |

| CYP2C | CYP2C8, CYP2C9 | Primarily 11,12-EET and 14,15-EET wikipedia.orgfrontiersin.orgresearchgate.net |

| Other CYPs | CYP1A1, CYP2E1, CYP3A4 | Various EETs, including 14,15-EET wikipedia.orgfrontiersin.orgresearchgate.net |

Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis

Once formed, the biologically active 14,15-EET is rapidly metabolized. The key enzyme in this process is soluble epoxide hydrolase (sEH), which converts the epoxide into its corresponding diol, this compound. wikipedia.orgresearchgate.netlww.com

Enzymatic Conversion of 14,15-EET to this compound

Soluble epoxide hydrolase, also known as epoxide hydrolase 2, is a widely distributed cytosolic enzyme. wikipedia.org It catalyzes the hydrolysis of the epoxide ring of 14,15-EET by adding a water molecule. lww.comnih.gov This reaction opens the three-membered oxirane ring to form vicinal diols, resulting in the formation of 14,15-dihydroxyeicosatrienoic acid (this compound). wikipedia.orglww.com This conversion is the primary metabolic pathway for EETs and generally leads to compounds with attenuated biological activity compared to their epoxide precursors. wikipedia.orgnih.govspandidos-publications.com

Regulation of sEH Activity and its Impact on this compound Levels

The activity of sEH is a critical determinant of the bioavailability of EETs and, consequently, the levels of this compound. nih.gov The regulation of sEH can occur at multiple levels, including genetic polymorphisms and transcriptional control. For instance, increased expression of sEH would lead to a more rapid conversion of 14,15-EET to this compound, thereby lowering the levels of the former and increasing the concentration of the latter. frontiersin.org Conversely, inhibition of sEH activity leads to the stabilization and accumulation of EETs. lww.com Research has shown that certain endogenous compounds can allosterically regulate sEH activity. For example, some prostaglandins (B1171923) and nitro fatty acids can inhibit sEH. mdpi.com Furthermore, studies in animal models have indicated that factors like hypertension can be associated with elevated sEH protein levels, leading to increased urinary this compound. nih.gov

Lipoxygenase (LOX) Pathways and Alternative Biosynthetic Routes

While the CYP450-sEH pathway is the primary route for this compound biosynthesis, alternative pathways involving lipoxygenase (LOX) enzymes have been identified, which can lead to the formation of various dihydroxy-eicosatetraenoic acid (diHETE) isomers.

15-Lipoxygenase-Dependent Formation of 14,15-Leukotriene A4 (14,15-LTA4)

The initial and crucial step in the primary biosynthesis of this compound is the generation of its unstable epoxide precursor, 14,15-leukotriene A4 (14,15-LTA4). This reaction is catalyzed by the enzyme 15-lipoxygenase (15-LOX). nih.govcaymanchem.com In rabbit reticulocytes, for instance, purified 15-lipoxygenase has been shown to convert arachidonic acid into 15-hydroperoxyeicosatetraenoic acid (15-HPETE) at 0°C. nih.gov At a higher temperature of 37°C, the same enzyme further processes arachidonic acid into several products, including 14,15-LTA4. nih.govcardiff.ac.uk

The formation of 14,15-LTA4 from 15-HPETE is a further enzymatic step carried out by the 15-lipoxygenase itself, which exhibits a secondary synthase activity. nih.gov This process involves the abstraction of a hydrogen atom at carbon-10. nih.gov The conversion of 15-HPETE to 14,15-LTA4 can be inhibited by lipoxygenase inhibitors such as nordihydroguaiaretic acid and 5,8,11,14-eicosatetraynoic acid. nih.gov This 15-LOX-dependent pathway is not limited to reticulocytes; it has also been observed in other cell types, including human umbilical vein endothelial cells, which can synthesize 15-HETE and subsequently form 8,15-diHETE molecules, suggesting the prior formation of 14,15-LTA4. ahajournals.org

Non-Enzymatic Hydrolysis of 14,15-LTA4 to this compound Isomers

The epoxide intermediate, 14,15-LTA4, is highly unstable and readily undergoes hydrolysis to form various isomers of this compound. cardiff.ac.ukbio-rad.com This hydrolysis can occur non-enzymatically. cardiff.ac.ukjabonline.in Studies have shown that the 8,15-diHETEs detected in certain cellular systems arise from the non-enzymatic hydrolysis of 14,15-LTA4. nih.gov The resulting this compound isomers can then be further metabolized or exert biological activities.

Interplay with 5-Lipoxygenase and Cyclooxygenase Pathways (e.g., 5,15-DiHETE formation)

The biosynthesis of dihydroxyeicosatetraenoic acids is not confined to a single linear pathway. There is significant interplay and crossover between the 15-LOX, 5-lipoxygenase (5-LOX), and cyclooxygenase (COX) pathways, leading to the formation of various DiHETE isomers, including 5,15-DiHETE. nih.govmdpi.comuni-wuppertal.deresearchgate.net

The formation of 5,15-diHETE can occur through consecutive oxygenation of arachidonic acid by 5-LOX and 15-LOX in either order. nih.govuni-wuppertal.de For example, 5-LOX can first convert arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then reduced to 5-hydroxyeicosatetraenoic acid (5-HETE). nih.govwikipedia.org Subsequently, a 15-lipoxygenase can act on 5-HETE to produce 5,15-diHETE. wikipedia.orgescholarship.org Conversely, 15-LOX can initiate the process by forming 15-HETE, which is then metabolized by 5-LOX to yield 5,15-diHETE. uni-wuppertal.de

Furthermore, the COX pathway, particularly COX-2, can participate in the formation of 5,15-diHETE. nih.govmdpi.com COX-2 can oxygenate the 5-LOX product, 5S-HETE, to generate 5S,15S-diHETE and 5S,15R-diHETE. nih.govmdpi.com This crossover between the 5-LOX and COX-2 pathways represents an alternative biosynthetic route for 5,15-diHETE. nih.gov The interaction is complex, as aspirin-acetylated COX-2 exhibits a pure 15R-oxygenase activity and can also contribute to the formation of specific diHETE isomers. nih.gov

This intricate network of enzymatic reactions highlights the versatility of arachidonic acid metabolism and the potential for generating a diverse array of bioactive lipid mediators. The formation of this compound and its related isomers like 5,15-DiHETE is a clear example of how different enzymatic pathways can converge and interact to produce specific signaling molecules.

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Enzyme | Product |

|---|---|---|

| Arachidonic Acid | 15-Lipoxygenase (15-LOX) | 15-Hydroperoxyeicosatetraenoic acid (15-HPETE) |

| 15-HPETE | 15-Lipoxygenase (synthase activity) | 14,15-Leukotriene A4 (14,15-LTA4) |

Table 2: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| This compound | 14,15-dihydroxyeicosatetraenoic acid |

| 14,15-LTA4 | 14,15-leukotriene A4 |

| 15-HPETE | 15-hydroperoxyeicosatetraenoic acid |

| 15-HETE | 15-hydroxyeicosatetraenoic acid |

| 5,15-DiHETE | 5,15-dihydroxyeicosatetraenoic acid |

| 5-LOX | 5-lipoxygenase |

| COX | Cyclooxygenase |

| 5-HPETE | 5-hydroperoxyeicosatetraenoic acid |

| 5-HETE | 5-hydroxyeicosatetraenoic acid |

| 8,15-diHETE | 8,15-dihydroxyeicosatetraenoic acid |

| 12-HETE | 12-hydroxyeicosatetraenoic acid |

| 5,12-diHETE | 5,12-dihydroxyeicosatetraenoic acid |

| 5,6-diHETE | 5,6-dihydroxyeicosatetraenoic acid |

| LTB4 | Leukotriene B4 |

| LTC4 | Leukotriene C4 |

| LTD4 | Leukotriene D4 |

| LTE4 | Leukotriene E4 |

| LXA4 | Lipoxin A4 |

| LXB4 | Lipoxin B4 |

| PGD2 | Prostaglandin D2 |

| PGE2 | Prostaglandin E2 |

| PGH2 | Prostaglandin H2 |

| PGJ2 | Prostaglandin J2 |

| PGI2 | Prostaglandin I2 |

| PGF2α | Prostaglandin F2α |

| TxA2 | Thromboxane A2 |

| TxB2 | Thromboxane B2 |

| 15d-PGJ2 | 15-deoxy-Δ12,14-PGJ2 |

| EETs | Epoxyeicosatrienoic acids |

Metabolism and Catabolic Fate of 14,15 Dihete

Downstream Metabolites of 14,15-DiHETE (e.g., Trihydroxy Metabolites like 5,14,15-triHETE)

The metabolism of this compound can proceed through further enzymatic conversions, leading to the formation of trihydroxy metabolites. A key example of this is the generation of 5,14,15-trihydroxyeicosatetraenoic acid (5,14,15-triHETE), a compound also known as Lipoxin B4 (LXB4). uni-wuppertal.de The formation of LXB4 can occur through the action of lipoxygenase (LOX) enzymes. uni-wuppertal.de

One proposed mechanism for the formation of 5,14,15-triHETE involves the 5-lipoxygenation of this compound isomers. uni-wuppertal.de This transformation underscores the integration of cytochrome P450 and lipoxygenase pathways in generating a diverse array of bioactive lipid mediators. The conversion of a dihydroxy metabolite to a trihydroxy metabolite represents a significant step in the catabolic cascade, often altering the biological activity profile of the molecule.

Research has indicated that this compound can be a substrate for further oxidation. For instance, in leukocytes, 15(S)-HETE can be metabolized to 14(R),15(S)-diHETE by 12-LOX. mdpi.com While this is a different isomer, it highlights the potential for dihydroxy compounds to undergo further enzymatic modification. The formation of trihydroxy metabolites like LXB4 from precursors such as 15-HpETE, which can lead to this compound isomers, suggests a complex network of interacting metabolic pathways. uni-wuppertal.de

Relative Biological Stability and Activity Compared to Precursors

The biological stability and activity of this compound are best understood in comparison to its immediate precursor, 14,15-epoxyeicosatrienoic acid (14,15-EET). 14,15-EET is an epoxide generated from arachidonic acid by cytochrome P450 epoxygenases. nih.gov This epoxide is rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into the more stable 14,15-dihydroxyeicosatrienoic acid (14,15-DHET or this compound). nih.gov

Stability: The conversion from an epoxide to a diol significantly increases the molecule's stability. Epoxides like 14,15-EET are generally short-lived signaling molecules due to their rapid metabolism by sEH. wikipedia.org In contrast, this compound is a more stable metabolite. nih.gov This increased stability allows it to persist for longer periods in biological systems, potentially serving as a more reliable marker for the activity of the cytochrome P450 pathway that produces its precursor. nih.gov For instance, this compound has been documented as a urinary metabolite of 14,15-EET. caymanchem.com

Biological Activity: Generally, this compound is considered to be less biologically active than its precursor, 14,15-EET. nih.gov 14,15-EET has been associated with various beneficial cardiovascular effects, and its rapid hydrolysis to this compound is seen as a mechanism of inactivation. nih.gov However, this does not mean that this compound is biologically inert.

Some studies suggest that this compound possesses its own distinct biological activities. For example, it has been identified as an anti-inflammatory mediator. universiteitleiden.nl Furthermore, research has shown that 14,15-DiHETrE (a related diol) is a potent activator of the peroxisome proliferator-activated receptor alpha (PPARα). hmdb.ca This suggests that while the conversion from EET to DiHETE may attenuate some activities, it can also unmask or confer others.

The table below summarizes the comparative characteristics of 14,15-EET and this compound.

| Feature | 14,15-Epoxyeicosatrienoic Acid (14,15-EET) | 14,15-Dihydroxyeicosatetraenoic Acid (this compound) |

| Chemical Structure | Contains an epoxide ring | Contains two hydroxyl groups (diol) |

| Formation | Produced from arachidonic acid by cytochrome P450 epoxygenases. nih.gov | Formed by the hydrolysis of 14,15-EET by soluble epoxide hydrolase (sEH). nih.gov |

| Biological Half-Life | Short-lived due to rapid metabolism. wikipedia.org | More stable and persists longer in biological systems. nih.gov |

| Primary Biological Role | Vasodilation, anti-inflammatory effects. nih.gov | Generally considered a less active metabolite of 14,15-EET, but has some distinct anti-inflammatory and PPARα activating properties. nih.govuniversiteitleiden.nlhmdb.ca |

In individuals with coronary artery disease, higher ratios of 14,15-EET to its less active metabolite, 14,15-diHETrE, have been observed, suggesting a protective role for the epoxide. wikipedia.org This further supports the idea that the conversion to the diol represents a significant modulation of biological activity.

Stereochemistry and Isomeric Forms of 14,15 Dihete

Enantiomeric Mixtures and Diastereomeric Considerations

Due to its two chiral centers, 14,15-DiHETE can exist as four distinct stereoisomers. These isomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and are diastereomers (stereoisomers that are not mirror images) of the other pairs.

The formation of these isomers is often pathway-dependent. One major route involves the hydration of its precursor, 14,15-epoxyeicosatrienoic acid (14,15-EET), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH). wikipedia.org Cytochrome P450 epoxygenase enzymes typically produce 14,15-EET as a mixture of two enantiomers: 14(R),15(S)-EET and 14(S),15(R)-EET. wikipedia.org The subsequent action of sEH on this mixture opens the epoxide ring, adding water to form the corresponding diols. This enzymatic hydrolysis specifically produces a mixture of vicinal diols, namely 14(S),15(R)-dihydroxy-eicosatrienoic acid (diHETrE) and 14(R),15(S)-diHETrE. wikipedia.org

Another pathway involves the 15-lipoxygenase (15-LOX) enzyme, which can lead to the formation of different isomers, such as (14R,15S)-14,15-DiHETE. pnas.orgnih.gov Furthermore, non-enzymatic processes like autoxidation can generate a random assortment of isomers, resulting in a racemic mixture. schebb-web.de The ability to separate and study these individual isomers is crucial, with techniques like high-performance liquid chromatography (HPLC) being employed to resolve different diastereomers. aocs.orgnih.gov

The nomenclature can sometimes differentiate between dihydroxyeicosatetraenoic acid (DiHETE) and dihydroxyeicosatrienoic acid (diHETrE), with the latter arising from the hydration of EETs. caymanchem.comnih.gov While structurally similar, the number of double bonds differs, but the principles of stereoisomerism at the C-14 and C-15 positions remain the same.

| Stereoisomer Configuration | Relationship | Common Precursor(s) / Pathway |

| 14(R),15(S)-DiHETE | Enantiomer of 14(S),15(R)-DiHETE | 15-Lipoxygenase pathway; Hydration of 14(R),15(S)-EET |

| 14(S),15(R)-DiHETE | Enantiomer of 14(R),15(S)-DiHETE | Hydration of 14(S),15(R)-EET |

| 14(R),15(R)-DiHET | Enantiomer of 14(S),15(S)-DiHET | Hydration of 14(15)-EET by epoxide hydrolase |

| 14(S),15(S)-DiHET | Enantiomer of 14(R),15(R)-DiHET | Hydration of 14(15)-EET by epoxide hydrolase |

This table summarizes the primary stereoisomeric relationships and formation pathways. Note that "DiHETE" and "DiHET/diHETrE" are often used in literature to refer to related diol structures derived from arachidonic acid.

Impact of Isomeric Purity on Research Findings

The distinct three-dimensional shape of each this compound isomer means that each one can interact differently with biological targets like enzymes and receptors. Consequently, the biological activity of this compound is highly stereospecific, and the isomeric purity of a sample used in research is of paramount importance.

A compelling example of this stereospecificity is seen in its effect on the immune system. Research has demonstrated that (14R,15S)-14,15-dihydroxy-5Z,8Z,10E,12E-icosatetraenoic acid, derived from human leukocytes via the 15-lipoxygenase pathway, is a potent inhibitor of natural killer (NK) cell activity. pnas.orgnih.gov In contrast, other related 15-lipoxygenase metabolites, including other dihydroxy acid isomers, exhibited little to no inhibitory effect on NK function. pnas.orgnih.gov This finding was further solidified when a synthetically produced version of the (14R,15S)-DiHETE isomer displayed the same biological activity, confirming that this specific spatial arrangement is responsible for the observed immune-regulatory function. nih.gov

The origin of the this compound can determine its isomeric composition. Enzymatic routes, such as those involving lipoxygenases or epoxide hydrolases, are highly stereoselective, producing a specific isomer or a predictable ratio of isomers. schebb-web.denih.gov In contrast, non-enzymatic autoxidation of arachidonic acid tends to produce racemic mixtures, which contain multiple isomers in random proportions. schebb-web.dewikipedia.org

Therefore, using a this compound sample of unknown or mixed isomeric purity can lead to ambiguous or misleading research results. The observed biological effect could be a composite of different, or even opposing, activities from the various isomers present. A potent but minor isomer's effect could be masked or diluted by the presence of larger quantities of inactive isomers. For this reason, modern analytical methods that can separate and identify individual stereoisomers are indispensable for accurately understanding the distinct biological roles of each member of the this compound family. nih.govresearchgate.net

Biological Activities and Molecular Mechanisms of 14,15 Dihete in Vitro and Animal Models

Modulation of Immune Cell Function

14,15-DiHETE has been shown to exert modulatory effects on key components of the immune system, highlighting its potential as an endogenous regulator of immune responses.

Effects on Natural Killer (NK) Cell Activity (e.g., inhibition)

In vitro studies have demonstrated that this compound can inhibit the cytotoxic activity of human Natural Killer (NK) cells. nih.govpnas.orgnih.gov This inhibitory effect was observed when this compound, derived from human leukocytes or prepared by total organic synthesis, was added to NK cytotoxicity assays using K562 target cells. nih.govpnas.orgnih.gov The inhibition was found to be dose-dependent, occurring at micromolar concentrations. nih.gov Notably, this suppression of NK cell function does not appear to result from an impairment of the NK cells' ability to bind to their targets. nih.govpnas.org In contrast to this compound, other metabolites associated with the 15-lipoxygenase pathway, such as 15-HETE and various isomers of 8,15-DiHETE, showed little to no inhibition of NK function. nih.gov

Proposed Role in Immune Regulation

The specific inhibition of NK cell activity by this compound suggests a potential role for this lipid mediator in the in vivo regulation of the immune system. nih.govpnas.org The activation of the 15-lipoxygenase cascade, leading to the production of this compound, may represent a pathway for modulating immune surveillance and responsiveness. nih.govpnas.org By dampening the cytotoxic function of NK cells, this compound could contribute to the fine-tuning of innate immune reactions, preventing excessive or inappropriate cellular damage. However, the precise mechanisms through which this compound exerts its inhibitory action on NK cells remain to be fully elucidated. pnas.org

Regulation of Inflammatory Responses

This compound exhibits a complex and context-dependent role in the regulation of inflammation, with studies pointing towards both pro-inflammatory and anti-inflammatory properties.

Context-Dependent Pro-inflammatory and Anti-inflammatory Aspects

The classification of this compound as either pro- or anti-inflammatory is not straightforward and appears to depend on the specific biological setting. In some contexts, it is considered a pro-inflammatory mediator. researchgate.net For instance, in patients with coronary heart disease (CHD), plasma levels of this compound (also referred to as 14,15-DHET in some literature) were found to be significantly higher compared to healthy controls and showed a positive correlation with high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation. nih.govd-nb.info This suggests that increased levels of this compound may be involved in the inflammatory processes associated with atherosclerosis. nih.govd-nb.info

Conversely, there is evidence supporting an anti-inflammatory role for this compound. It is a metabolite of 14,15-epoxyeicosatrienoic acid (14,15-EET), a compound known for its anti-inflammatory effects. wikipedia.org In some studies, an increase in the concentration of anti-inflammatory mediators, including this compound, has been observed. nih.gov The compound is also considered to have protective or pro-resolution effects in certain inflammatory contexts.

Influence on Lipid Mediator Profiles during Inflammation

Furthermore, studies on inflammatory conditions like arthritis have shown that inhibiting the enzyme soluble epoxide hydrolase (sEH), which converts EETs to their corresponding diols, can alter the eicosanoid profile, leading to a decrease in several diols, including 14,15-DiHETrE. nih.gov This modulation of lipid mediator profiles, including the levels of this compound, is a key aspect of its regulatory role in inflammation. The biosynthesis of 5,15-diHETE in leukocytes can occur through various pathways involving the interplay of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). researchgate.net

Cardiovascular System Involvement

This compound is increasingly recognized for its involvement in the cardiovascular system, primarily through its relationship with its precursor, 14,15-EET, and its own potential bioactivities.

P450 eicosanoids, including 14,15-DiHETrE, are known to be involved in the regulation of vascular tone and cardiac contractility. hmdb.ca While its precursor, 14,15-EET, is generally considered a vasodilator, the conversion to this compound is often thought to result in a less biologically active compound, thereby limiting the vasodilatory effects of the parent epoxide. nih.gov However, this is not a universal finding, as some studies have reported that certain DiHETEs can dilate human coronary arteries with an efficacy approaching that of the EETs. wikipedia.org The regulation of vascular tone by DiHETEs has not been fully evaluated and may be context-dependent. nih.gov

Elevated plasma levels of this compound have been observed in patients with coronary heart disease, suggesting a potential link to the pathophysiology of atherosclerosis. nih.govd-nb.info This increase is thought to indirectly reflect a decrease in the levels of the cardioprotective 14,15-EET. nih.govd-nb.info Furthermore, in a model of collagen-induced arthritis, treatment with a soluble epoxide hydrolase inhibitor led to decreased levels of 14,15-DiHETrE, which was associated with a reduction in inflammatory features. nih.gov

Table 1: Summary of Biological Activities of this compound

| Biological System | Effect | Model System | Key Findings |

|---|---|---|---|

| Immune System | Inhibition of NK cell activity | Human NK cells (in vitro) | Dose-dependent inhibition of cytotoxicity; does not affect target cell binding. nih.govpnas.orgnih.gov |

| Proposed immune regulation | In vitro studies | May act as an endogenous regulator of innate immunity by dampening NK cell function. nih.govpnas.org | |

| Inflammatory Response | Pro-inflammatory | Human patients with CHD | Positive correlation with hs-CRP, suggesting a role in atherosclerosis-related inflammation. nih.govd-nb.info |

| Anti-inflammatory/Pro-resolving | Various contexts | Metabolite of anti-inflammatory 14,15-EET; levels can be increased in certain anti-inflammatory responses. wikipedia.orgnih.gov | |

| Cardiovascular System | Regulation of vascular tone | In vitro studies | Generally considered less active than its precursor 14,15-EET, but some vasodilatory effects have been observed. wikipedia.orgnih.gov |

| Association with atherosclerosis | Human patients with CHD | Elevated plasma levels are associated with coronary heart disease. nih.govd-nb.info |

Vasodilatory Effects (e.g., coronary artery dilation)

This compound, a metabolite of 14,15-epoxyeicosatrienoic acid (14,15-EET), demonstrates potent vasodilatory properties, particularly within the coronary microcirculation. nih.gov In studies using isolated canine coronary arterioles, this compound produced extremely potent, concentration-dependent vasodilation. nih.gov This effect was observed to be significantly more potent than in larger conduit coronary arteries. nih.gov The mechanism underlying this vasodilation involves the activation of large-conductance, calcium-dependent potassium channels (KCa channels). nih.gov The opening of these channels in vascular smooth muscle cells leads to hyperpolarization and subsequent relaxation of the artery. ahajournals.org Notably, the vasodilatory response to this compound in bovine coronary arteries is comparable in potency to its precursor, 14,15-EET. ahajournals.orgmdpi.com

Table 1: Research Findings on the Vasodilatory Effects of this compound

| Model System | Key Findings | Mechanism of Action | Reference |

| Canine Coronary Arterioles | Produced extremely potent, concentration-dependent vasodilation. | Activation of KCa channels. | nih.gov |

| Bovine Coronary Arteries | Caused concentration-related relaxations; potency similar to 14,15-EET. | Activation of KCa channels leading to hyperpolarization. | ahajournals.orgphysiology.org |

Indirect Links to Cardiovascular Protection via Precursor Metabolism

The cardiovascular significance of this compound is often understood through its relationship with its precursor, 14,15-EET. nih.govnih.gov 14,15-EET, an epoxygenase-derived metabolite of arachidonic acid, is recognized for its cardioprotective effects, which include potent vasodilation, anti-inflammatory properties, and inhibition of platelet aggregation. nih.govfrontiersin.org However, 14,15-EET is rapidly hydrolyzed into the generally less biologically active this compound by the enzyme soluble epoxide hydrolase (sEH). nih.govnih.govwikipedia.org

This metabolic conversion is a critical control point. wikipedia.org Elevated levels of this compound can serve as an indirect marker for increased sEH activity and, consequently, reduced levels of the protective 14,15-EET. nih.govnih.gov In clinical studies, patients with coronary heart disease (CHD) have been found to have significantly higher plasma levels of this compound compared to healthy controls. nih.gov Furthermore, a positive correlation has been observed between plasma this compound levels and high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation. nih.gov This suggests that decreased levels of the anti-inflammatory 14,15-EET, as reflected by increased this compound, may be involved in the inflammatory processes of atherosclerosis. nih.gov

Table 2: Relationship Between this compound, its Precursor, and Cardiovascular Markers

| Compound / Marker | Role / Observation | Implication | Reference |

| 14,15-EET | Cardioprotective, anti-inflammatory, vasodilator. | Protective against cardiovascular disease. | nih.govfrontiersin.org |

| Soluble Epoxide Hydrolase (sEH) | Converts 14,15-EET to this compound. | Key regulator of EET levels. | nih.govwikipedia.org |

| This compound | Generally less active metabolite of 14,15-EET. | Elevated levels can indirectly indicate reduced 14,15-EET. | nih.govnih.gov |

| This compound in CHD Patients | Significantly higher plasma levels compared to controls. | Suggests a role in the pathophysiology of CHD. | nih.gov |

| Correlation with hs-CRP | Positive correlation between this compound and hs-CRP. | Links the EET/DiHETE balance to inflammation in atherosclerosis. | nih.gov |

Renal Physiological and Pathophysiological Effects

Involvement in Kidney Inflammation Pathways

Metabolites of arachidonic acid, including those from the cytochrome P450 (CYP450) pathway like this compound, play a role in kidney inflammation. researchgate.netnih.gov While its precursor, 14,15-EET, has been shown to mitigate renal tubular epithelial cell damage from ischemia/reperfusion, the role of this compound is more complex. researchgate.netnih.gov As a metabolite, its presence reflects the activity of the CYP450 epoxygenase and sEH pathways. nih.gov The link between elevated this compound and the inflammatory marker hs-CRP in cardiovascular disease suggests a potential pro-inflammatory association that may extend to renal pathologies. nih.gov In ICU patients with a severe inflammatory response, aspirin (B1665792) administration was found to increase levels of anti-inflammatory mediators, including this compound. nih.gov This indicates its role in inflammatory processes can be context-dependent.

Influence on Renal Ion Transport Mechanisms (related to CYP450 metabolites)

CYP450 metabolites of arachidonic acid are established regulators of renal ion transport. hmdb.canih.gov These compounds, including EETs and their diol metabolites (DiHETEs), are involved in modulating the function of renal tubules. hmdb.caahajournals.org Specifically, studies have shown that the precursor 14,15-EET inhibits the epithelial sodium channel (ENaC) in collecting duct cells. nih.gov Since this compound is the direct metabolite of 14,15-EET, its formation represents a mechanism for terminating this inhibitory signal on ENaC. nih.gov The balance between the formation of EETs and their conversion to DiHETEs is therefore a determinant of the net effect on sodium transport. nih.gov In studies on spontaneously hypertensive rats, differences in the basal production of DiHETEs in the kidneys compared to normotensive strains suggest a potential role for this metabolic pathway in salt sensitivity and blood pressure regulation. ahajournals.org

Cellular Homeostasis and Stress Responses

Impact on Endoplasmic Reticulum Stress

The role of this compound in cellular stress, particularly endoplasmic reticulum (ER) stress, is an emerging area of investigation. While direct evidence is limited, related lipid mediators are known to be involved. For instance, products of the 12/15-lipoxygenase pathway, such as 15-HETE, have been shown to upregulate ER stress markers. nih.gov Some research has listed this compound in the context of pathways involving mitochondrial dysfunction and ER stress. scispace.com There is also evidence suggesting that amyloid-beta, a peptide associated with Alzheimer's disease, can induce ER stress after modifying the profile of oxylipins, which includes EETs and their corresponding DiHETEs. researchgate.net This suggests a potential, albeit indirect, link where the generation of this compound may be part of a broader cellular stress response involving the ER.

Effects on Cellular Proliferation

The influence of 14,15-dihydroxyeicosatrienoic acid (this compound) on cellular proliferation is multifaceted and highly dependent on the specific cell type and biological context. It is a diol metabolite of 14,15-epoxyeicosatrienoic acid (14,15-EET), formed through the action of soluble epoxide hydrolase (sEH). wikipedia.orgjci.org Generally, this compound is considered to be less biologically active than its precursor, 14,15-EET, which is often associated with promoting cell growth. wikipedia.orgnih.gov However, research indicates that this compound possesses its own distinct biological activities that can either inhibit or have no significant effect on cell proliferation.

In studies involving vascular endothelial cells, this compound has demonstrated anti-proliferative and even pro-apoptotic effects. Research on Human Lung Microvascular Endothelial Cells (HLMVECs) showed that while 14,15-EET increased cell survival, its metabolite this compound did not confer the same protection. physiology.org Instead, this compound was found to significantly increase apoptosis in these cells compared to controls. physiology.org This suggests a role for this compound in opposing the pro-growth signals of its precursor in the pulmonary vasculature.

The context of proliferative diseases further highlights the nuanced role of this compound. In a study on proliferative diabetic retinopathy, a condition characterized by abnormal blood vessel growth, the vitreous humor of affected patients showed elevated levels of total epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DiHETEs). mdpi.com However, the specific levels of this compound were not significantly different from those in the control group, suggesting it may not be a primary driver of the pathological proliferation in this disease. mdpi.com Similarly, studies on prostate cancer cells have investigated other DiHETE isomers, such as 5,15-diHETE, which was found to slightly stimulate proliferation, but did not implicate this compound in this effect. plos.org

A primary molecular mechanism for the action of this compound is its function as a potent endogenous activator of Peroxisome Proliferator-Activated Receptor-alpha (PPARα). hmdb.canih.gov In a COS-7 cell expression system, this compound was the most potent PPARα activator among various EET and DiHETE regioisomers, inducing a 12-fold increase in receptor-mediated activity. nih.gov This effect was significantly greater than that of its precursor, 14,15-EET, whose modest activity was shown to be dependent on its conversion to this compound. nih.gov The activation of PPARα is a critical signaling pathway that can lead to diverse outcomes, including the inhibition of proliferation and induction of apoptosis in certain cancer cell lines.

The following table summarizes the observed effects of this compound on cellular proliferation across different in vitro models.

| Cell Type | Model | Observed Effect of this compound | Reference |

| Human Lung Microvascular Endothelial Cells (HLMVEC) | In Vitro | Increased apoptosis; did not show the pro-survival effects of its precursor, 14,15-EET. | physiology.org |

| COS-7 Cells (Kidney, Monkey) | In Vitro | Potent activation of PPARα, a nuclear receptor that can regulate cell proliferation. | nih.gov |

| Human Coronary Artery Smooth Muscle Cells | In Vitro | Showed a slight proliferative effect. | physiology.org |

| Human Retinal Endothelial Cells | Proliferative Diabetic Retinopathy (Human Vitreous Humor) | Levels were not significantly elevated in patients compared to controls, unlike other pro-angiogenic eicosanoids. | mdpi.com |

Interaction with Nuclear Receptors and Gene Expression

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

14,15-DiHETE is recognized as an activator of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid and glucose metabolism. psu.edu Research has demonstrated that among various eicosanoids derived from arachidonic acid, this compound is a particularly potent activator of PPARα. nih.gov In a study using a COS-7 cell expression system, a 10 µM concentration of this compound resulted in a 12-fold increase in PPARα-mediated luciferase activity. nih.gov This level of activation was comparable to that produced by the well-known synthetic PPARα agonist, Wy-14643. nih.gov The activation mechanism involves direct binding, as studies have shown that 14,15-[3H]DiHETE binds to the ligand-binding domain of PPARα with a dissociation constant (Kd) of 1.4 µM. nih.gov

Specificity for PPARα and PPARγ Isoforms

The Peroxisome Proliferator-Activated Receptor (PPAR) family includes three main isoforms: PPARα, PPARγ, and PPARβ/δ. mdpi.comoup.com this compound has been shown to be a potent activator of both PPARα and PPARγ. PPARα is primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, while PPARγ is most abundant in adipose tissue. The ability of this compound to activate these specific isoforms suggests its role as an endogenous lipid sensor that can modulate gene expression in various tissues. While it activates both, research highlights it as the most potent PPARα activator among the dihydroxyeicosatrienoic acid (DHET) regioisomers. nih.gov

Table 1: Activation of PPAR Isoforms by this compound

| Receptor Isoform | Tissue Expression | Activation by this compound | Research Finding | Citation |

| PPARα | Heart, Liver, Kidney | Potent Activator | A 10 µM concentration of this compound caused a 12-fold increase in PPARα-mediated activity. | nih.gov |

| PPARγ | Adipose Tissue | Potent Activator | This compound is a demonstrated activator of PPARγ. |

Induction of Peroxisome Proliferator Response Element (PPRE) Binding

The activation of PPARs by a ligand like this compound initiates a cascade of molecular events that leads to gene transcription. medicaljournals.se Upon ligand binding, the PPAR undergoes a conformational change, allowing it to form a heterodimer with the 9-cis retinoic acid receptor (RXR). mdpi.commedicaljournals.se This activated PPAR/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), located in the promoter regions of target genes. mdpi.com It has been demonstrated that this compound induces the binding of PPAR to a PPRE, confirming its role in this critical step of transcriptional activation. This binding event recruits coactivator proteins, which facilitates the transcription of the downstream gene. nih.gov

Regulation of Gene Expression (e.g., apolipoprotein mRNA)

The binding of the this compound-activated PPAR complex to PPREs directly influences the expression of specific genes. A notable example of this regulation is its effect on the expression of apolipoprotein genes. Studies have shown that this compound can alter the messenger RNA (mRNA) expression of both apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II). Furthermore, research has demonstrated that this compound increases the expression of carnitine palmitoyltransferase 1A, a known PPARα-responsive gene, in transfected HepG2 cells. nih.gov This provides direct evidence of this compound's ability to function as an endogenous PPARα activator and regulate genes involved in lipid metabolism. nih.gov

Table 2: Gene Regulation by this compound via PPAR Activation

| Target Gene | Function | Effect of this compound | Receptor Pathway | Citation |

| Apolipoprotein A-I (apoA-I) | Lipid Metabolism | Alters mRNA expression | PPAR | |

| Apolipoprotein A-II (apoA-II) | Lipid Metabolism | Alters mRNA expression | PPAR | |

| Carnitine Palmitoyltransferase 1A | Fatty Acid Oxidation | Increased expression | PPARα | nih.gov |

Analytical Methodologies for Detection and Quantification of 14,15 Dihete

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone for the specific and sensitive analysis of 14,15-DiHETE. It is frequently coupled with chromatographic systems to resolve this compound from isomers and other interfering compounds present in complex biological samples. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of this compound and other oxylipins. caymanchem.com This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of numerous analytes in a single run. caymanchem.comnih.gov

The typical workflow begins with sample preparation, where solid-phase extraction (SPE) is commonly used to extract and concentrate eicosanoids from biological matrices like plasma, urine, or tissue homogenates. nih.govlipidmaps.org This step is critical for removing highly abundant, interfering substances such as phospholipids. lcms.czlipidmaps.org To account for analytical variability and extraction efficiency, stable isotope-labeled internal standards, such as 14,15-DiHET-d11, are often added to the sample prior to extraction. lipidmaps.orgnih.gov

Following extraction, the sample is subjected to chromatographic separation, typically using reversed-phase (RP) ultra-performance liquid chromatography (UPLC). nih.govlipidmaps.org This separates this compound from other structurally similar compounds. The separated analytes are then introduced into a tandem mass spectrometer, usually operating in negative electrospray ionization (ESI) mode. mdpi.com Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. caymanchem.com For this compound, a common transition monitored is from a precursor ion (Q1) mass-to-charge ratio (m/z) of 335 to a product ion (Q3) m/z of 207. caymanchem.com

| Parameter | Value | Reference |

| Ionization Mode | Negative ESI | mdpi.com |

| Precursor Ion (Q1) | 335 | caymanchem.com |

| Product Ion (Q3) | 207 | caymanchem.com |

| Internal Standard | 14,15-DiHET-d11 | nih.gov |

This table presents typical LC-MS/MS parameters for the analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) has historically been a valuable tool for the analysis of eicosanoids, including this compound. caymanchem.com While it provides excellent chromatographic resolution, its application to non-volatile compounds like this compound requires chemical derivatization prior to analysis. lcms.czcaymanchem.com

The derivatization process typically involves multiple steps to increase the volatility and thermal stability of the analyte. This includes the esterification of the carboxylic acid group (e.g., to form a methyl ester) and silylation of the hydroxyl groups (e.g., to form trimethylsilyl (B98337) ethers). caymanchem.com These derivatization steps can be time-consuming and may introduce analytical variability. caymanchem.com Following derivatization, the sample is analyzed by GC-MS, where compounds are separated based on their boiling points and polarity, and subsequently identified and quantified by mass spectrometry. GC-MS has been successfully used to identify this compound in studies of macrophage metabolism and leukocyte enzymatic activity. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Immunoassays (e.g., ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are another common method for quantifying this compound. caymanchem.com These assays are based on the principle of antigen-antibody recognition and offer high sensitivity without the need for expensive instrumentation. jaica.comeaglebio.com Commercially available kits for this compound typically employ a competitive ELISA format. jaica.comeaglebio.com

In this format, a microtiter plate is pre-coated with an antibody specific to this compound. The biological sample (containing an unknown amount of this compound) is added to the wells along with a fixed amount of enzyme-labeled this compound (e.g., a this compound-HRP conjugate). The this compound in the sample competes with the enzyme-labeled conjugate for binding to the limited number of antibody sites. jaica.com The amount of bound enzyme conjugate is therefore inversely proportional to the concentration of this compound in the sample. After a washing step, a substrate is added, and the resulting colorimetric signal is measured. jaica.com These kits can be used for various sample types, including serum, plasma, urine, and tissue extracts, though sample purification is often required. jaica.comjaica.comcosmobio.co.jp While sensitive, a key consideration for immunoassays is their potential for cross-reactivity with structurally related eicosanoids, which can affect specificity. lcms.cz

| Compound | Cross-Reactivity (%) | Reference |

| 14,15-DHET | 100 | eaglebio.com |

| 14,15-EET | 0.40 | eaglebio.com |

| 8,9-DHET | 0.40 | eaglebio.com |

| 5(s)15(s)DiHETE | 0.20 | eaglebio.com |

| 11,12-EET | 0.05 | eaglebio.com |

| Arachidonic Acid | 0.05 | eaglebio.com |

| 5,6-DHET | 0.02 | eaglebio.com |

| PGE2 | <0.01 | eaglebio.com |

This table shows the reported cross-reactivity of a commercial 14,15-DHET ELISA kit with various related eicosanoids.

Chromatographic Separation Techniques (e.g., Chiral-Phase HPLC for related stereoisomers)

The enzymatic formation of dihydroxylated fatty acids is often stereospecific, and different stereoisomers can possess distinct biological activities. chemrxiv.org Standard reversed-phase HPLC methods, while effective at separating positional isomers, are unable to resolve enantiomers or certain diastereomers of DiHETEs. chemrxiv.orgnih.gov

To address this, specialized chiral separation techniques are employed. Chiral-phase high-performance liquid chromatography (HPLC) uses a chiral stationary phase (CSP) that can differentiate between stereoisomers. nih.govaocs.org This allows for the separation and quantification of individual enantiomers of compounds like DiHETEs.

A powerful modern approach is multiple heart-cutting (MHC) two-dimensional liquid chromatography (2D-LC). chemrxiv.orgnih.gov In this setup, an initial separation is performed on a standard achiral column (e.g., C18). Specific peaks or sections of the eluent corresponding to the target analyte are then automatically transferred ("heart-cut") to a second dimension, which consists of a chiral column. nih.gov This achiral-chiral 2D-LC-MS/MS method enables both the absolute quantification of the total analyte and the determination of the enantiomeric ratio in a single analysis. nih.gov This technique has been demonstrated to successfully separate all four possible stereoisomers of related compounds like 5,15-DiHETE, which is not possible with 1D RP chromatography. chemrxiv.orgnih.gov

Integration with Omics Approaches (e.g., Lipidomics)

The analysis of this compound is increasingly performed as part of a broader lipidomics strategy. lcms.cz Lipidomics aims to provide a comprehensive, quantitative profile of the complete set of lipids (the "lipidome") in a biological system. Targeted lipidomics, in particular, focuses on the simultaneous measurement of a predefined panel of lipid mediators, including this compound and dozens or even hundreds of other oxylipins. lcms.cznih.gov

By using high-throughput LC-MS/MS methods, researchers can quantify this compound alongside its precursor, 14(15)-EpETrE, as well as metabolites from parallel enzymatic pathways, such as prostaglandins (B1171923) (from the COX pathway) and other HETEs (from LOX pathways). lcms.cznih.gov This integrated approach provides a holistic snapshot of lipid mediator networks, allowing for a more complete understanding of the biochemical shifts that occur in response to stimuli or in disease states. mdpi.commetabolomics.se Analyzing this compound within the context of the entire oxylipin profile offers greater insight into the activity of specific metabolic pathways, such as the soluble epoxide hydrolase (sEH) pathway, than measuring the compound in isolation. mdpi.com

Physiological and Pathophysiological Observations of 14,15 Dihete Levels Mechanistic Insights from Non Trial Cohorts

Associations with Systemic Inflammatory Conditions

Observations from non-trial cohorts suggest a complex role for 14,15-DiHETE in systemic inflammatory conditions. While some studies point towards its involvement in pro-inflammatory processes, others suggest it may have anti-inflammatory or pro-resolving functions.

In a study on critically ill patients with systemic inflammatory response syndrome (SIRS), low-dose acetylsalicylic acid (ASA) was found to significantly increase the concentration of this compound, which was characterized as an anti-inflammatory mediator. nih.govresearchgate.net This suggests a potential role for this compound in the resolution of inflammation. Conversely, in a model of rheumatoid arthritis, a systemic inflammatory autoimmune disease, a decrease in 14,15-DiHETrE was observed. escholarship.org In another systemic inflammatory multi-organ disease, Sarcoidosis, elevated levels of 14,15-DiHETrE were found in the bronchoalveolar lavage of patients and were associated with the CD4/CD8 lymphocyte ratio. escholarship.org

Furthermore, in the context of obesity, a condition often associated with chronic low-grade inflammation, lower proportions of this compound in subcutaneous white adipose tissue were negatively correlated with HOMA2-IR, an indicator of insulin (B600854) resistance. nih.gov This suggests a potential link between reduced this compound levels and metabolic dysfunction in obesity.

Table 1: Observed Associations of this compound in Systemic Inflammatory Conditions

| Condition | Observation | Implication | Source |

|---|---|---|---|

| Systemic Inflammatory Response Syndrome (SIRS) | Increased levels with low-dose ASA treatment. | Characterized as an anti-inflammatory mediator. | nih.govresearchgate.net |

| Rheumatoid Arthritis Model | Decreased levels observed. | Suggests a potential role in disease pathogenesis. | escholarship.org |

| Sarcoidosis | Elevated levels in bronchoalveolar lavage. | Associated with the CD4/CD8 lymphocyte ratio. | escholarship.org |

| Obesity | Lower proportions in adipose tissue correlated with insulin resistance. | Potential link to metabolic dysfunction. | nih.gov |

Correlation with Neurological Disorders (e.g., Multiple Sclerosis, Alzheimer's Disease)

Evidence from non-trial cohorts indicates a potential association between this compound levels and the pathophysiology of certain neurological disorders.

Multiple Sclerosis (MS): In patients with progressive multiple sclerosis (PMS), lower levels of the eicosapentaenoic acid (EPA)-derivative this compound were found to correlate with lower thalamic volume. researchgate.net Furthermore, a negative correlation was observed between this compound and serum glial fibrillary acidic protein (sGFAP) levels, a marker of astrocytic activation, in patients with PMS. researchgate.net In contrast, a study on relapsing-remitting MS (RRMS) patients reported decreased levels of 8,9-DiHETrE and 5,6-DiHETrE compared to healthy subjects, while the findings for this compound were not highlighted as significantly altered in this specific study. nih.gov However, another study on RRMS did not find significant changes in this compound levels. biorxiv.org

Alzheimer's Disease (AD): Studies investigating the link between oxylipin profiles and Alzheimer's disease have revealed interesting correlations. In nondiabetic individuals, subjects with AD had significantly higher serum concentrations of 14,15-DiHETrE (18% higher) compared to cognitively healthy individuals. usda.govnih.govresearchgate.net This elevation was also observed for other DiHETrE species. usda.govnih.govresearchgate.net In individuals with type 2 diabetes (T2D), those with AD showed a substantial 66% higher level of this compound compared to cognitively healthy T2D subjects. usda.govnih.govresearchgate.net Conversely, a separate study reported that lower levels of this compound in cerebrospinal fluid (CSF) were associated with AD. nih.gov The differing observations between serum and CSF may point to compartment-specific roles of this lipid mediator.

Table 2: Correlation of this compound with Neurological Disorders

| Disorder | Sample Type | Observation | Associated Factors | Source |

|---|---|---|---|---|

| Progressive Multiple Sclerosis | - | Lower levels | Lower thalamic volume, lower sGFAP | researchgate.net |

| Alzheimer's Disease (nondiabetic) | Serum | 18% higher levels in AD | - | usda.govnih.govresearchgate.net |

| Alzheimer's Disease (with T2D) | Serum | 66% higher levels in AD | - | usda.govnih.govresearchgate.net |

| Alzheimer's Disease | CSF | Lower levels in AD | - | nih.gov |

Presence in Specific Tissues and Cell Types (e.g., leukocytes, endothelial cells)

This compound is produced by various cell types and is present in different tissues, where it exerts its biological effects.

Leukocytes: Human leukocytes, key players in the immune response, are capable of producing this compound. nih.gov The biosynthesis can occur through the interaction of different lipoxygenase (LOX) and cyclooxygenase (COX) pathways. nih.gov For instance, 5-LOX can act on 15-HETE, a product of 15-LOX, to form 5,15-diHETE, a related dihydroxy metabolite. nih.govwikipedia.org The formation of diHETEs in activated leukocytes highlights their potential role in modulating inflammatory responses. nih.gov Specifically, human eosinophils and mast cells, when incubated with arachidonic acid, produce 14(R),15(S)-DiHETE among other metabolites. pnas.org

Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) have been shown to synthesize 15-HETE and can further metabolize its precursor, 15-HPETE, into 8,15-diHETE molecules, suggesting the presence of the necessary enzymatic machinery for the synthesis of related dihydroxy fatty acids. ahajournals.org The interaction between endothelial cells and leukocytes can lead to the transcellular biosynthesis of lipid mediators. uni-wuppertal.de Furthermore, this compound is known to have vasodilatory effects on coronary arteries. researchgate.net In a model of oxidative stress in bovine aortic endothelial cells, this compound was detected, although no significant changes were observed under the experimental conditions. frontiersin.org

Other Tissues: 14,15-DiHETrE is a known activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which is highly expressed in the liver, heart, and kidney. foodb.ca This activation suggests a role for this compound in regulating lipid metabolism and gene expression in these tissues. foodb.ca

Table 3: Presence and Production of this compound in Tissues and Cells

| Cell/Tissue Type | Observation | Pathway/Function | Source |

|---|---|---|---|

| Leukocytes | Biosynthesis of diHETEs. | Cross-over of 5-LOX, 15-LOX, and COX pathways. | nih.gov |

| Eosinophils, Mast Cells | Production of 14(R),15(S)-DiHETE. | 15-lipoxygenase-1 pathway. | pnas.org |

| Endothelial Cells | Synthesis of related dihydroxy fatty acids. | Potential for 14,15-LTA4 synthesis. | ahajournals.org |

| Liver, Heart, Kidney | Site of PPARα activation by 14,15-DiHETrE. | Regulation of lipid metabolism and gene expression. | foodb.ca |

Future Research Directions and Translational Potential

Elucidation of Novel Biosynthetic and Metabolic Pathways

The primary established pathway for 14,15-DiHETE formation involves the cytochrome P450 (CYP) epoxygenase-mediated conversion of EPA to 14,15-epoxyeicosatetraenoic acid (14,15-EpETE), which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH). caymanchem.comsemanticscholar.org However, the complexity of lipid metabolism suggests the existence of alternative and undiscovered pathways.

Future research should focus on:

Investigating Alternative Enzymatic Routes: While the CYP-sEH pathway is prominent, other enzymes could contribute to this compound synthesis. For instance, lipoxygenases (LOX) are known to produce various dihydroxy fatty acids. sci-hub.semdpi.com Studies exploring the potential of different LOX isozymes to directly or indirectly generate this compound from EPA or its intermediates are warranted. The formation of 5,15-diHETE involves multiple pathways including 5-LOX, 15-LOX, and cyclooxygenase (COX) enzymes, suggesting that similar complex interactions could be involved in this compound biosynthesis. nih.govresearchgate.net

Non-Enzymatic Formation: The potential for non-enzymatic, auto-oxidation processes to generate this compound and its isomers should be systematically investigated. schebb-web.de Differentiating between enzymatic and non-enzymatic routes is crucial for understanding the regulated versus unregulated production of this lipid mediator in various biological contexts. schebb-web.de

Metabolic Fates: The downstream metabolic fate of this compound is largely unknown. Research is needed to identify further metabolites and the enzymes responsible for their formation. This could reveal novel bioactive molecules and clearance pathways, providing a more complete picture of its physiological lifecycle. The observation that inhibiting epoxide hydrolase activity doesn't always lead to a simple decrease in dihydroxy fatty acids suggests the presence of alternative metabolic pathways for these compounds. nih.govbiorxiv.org

Identification of Additional Molecular Targets and Signaling Pathways

Currently, 14,15-DiHETrE (a related compound derived from arachidonic acid) has been identified as a potent activator of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. hmdb.cahmdb.ca These receptors are critical regulators of lipid metabolism and inflammation. However, it is likely that this compound interacts with other molecular targets to exert its diverse biological effects.

Key areas for future investigation include:

Receptor Screening: High-throughput screening assays can be employed to identify novel cell surface and nuclear receptors that bind to this compound. This could uncover previously unknown signaling cascades initiated by this lipid mediator.

Ion Channel Modulation: Other eicosanoids are known to modulate the activity of various ion channels. Investigating whether this compound affects specific ion channels could explain some of its physiological effects, for instance, on vascular tone.

Pathway Crosstalk: The interaction of this compound-activated pathways with other major signaling networks (e.g., NF-κB, MAP kinase) needs to be explored. rsc.org Understanding this crosstalk is essential for predicting the net effect of this compound in complex biological systems. For example, in diabetic retinopathy, 14,15-DiHETrE is a key differential metabolite in pathways related to inflammation and oxidative stress. researchgate.net

Investigation of Isomer-Specific Biological Activities

Like many lipid mediators, this compound exists as multiple stereoisomers. uni-wuppertal.de The specific spatial arrangement of the hydroxyl groups can dramatically influence the biological activity of the molecule. However, much of the current research has been conducted using racemic mixtures of (±)14(15)-DiHETE. caymanchem.com

Future studies must prioritize:

Synthesis and Purification of Pure Isomers: The chemical synthesis and purification of individual this compound isomers are critical first steps. This will enable the direct testing of each isomer's biological activity.

Comparative Functional Studies: Once pure isomers are available, their effects on receptor activation, downstream signaling, and cellular responses should be compared. It is plausible that different isomers may have distinct, or even opposing, biological functions. For example, different regioisomers of DiHETrE, such as 5,6-, 8,9-, 11,12-, and 14,15-DiHETrE, are known to possess different biological activities. mdpi.com

Enantiomer-Specific Biosynthesis: Research should aim to determine whether specific biosynthetic pathways preferentially produce certain isomers. schebb-web.de This would have significant implications for understanding the regulated biological functions of this compound.

Development of Advanced Analytical Techniques for Comprehensive Profiling

A major challenge in studying this compound and other oxylipins is their low endogenous concentrations and the presence of numerous structurally similar isomers. schebb-web.de The development of more sensitive and specific analytical methods is crucial for advancing the field.

Future efforts should be directed towards:

Improving Mass Spectrometry-Based Methods: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, further advancements are needed. nih.govnih.gov This includes the development of more sensitive instruments, novel derivatization strategies to enhance ionization efficiency, and the use of high-resolution mass spectrometry for more confident identification. mdpi.com Ion mobility spectrometry coupled with mass spectrometry shows promise for separating co-eluting isomers. acs.org

Expanding Oxylipin Libraries: The creation of comprehensive libraries of oxylipin standards, including all possible isomers of this compound, is essential for accurate quantification in biological samples. acs.org

Developing Novel Imaging Techniques: Mass spectrometry imaging could provide valuable information on the spatial distribution of this compound within tissues, offering insights into its localized production and sites of action.

Standardizing Methodologies: Establishing standardized protocols for sample collection, handling, and analysis will be critical for ensuring the reproducibility and comparability of data across different laboratories. schebb-web.de

Q & A

Q. What is the enzymatic biosynthesis pathway of 14,15-DiHETE, and how can researchers validate its production in experimental models?

- Answer : this compound is synthesized via a two-step pathway: (1) Arachidonic acid (AA) is oxidized by CYP450 enzymes to form 14,15-epoxyeicosatrienoic acid (14,15-EET), and (2) soluble epoxide hydrolase (sEH) catalyzes the hydrolysis of 14,15-EET to this compound . Researchers can validate this pathway using enzyme inhibitors (e.g., sEH inhibitors like TPPU) and quantify intermediates via LC-MS/MS or ELISA .

Q. What methodological approaches are recommended for quantifying this compound in biological samples?

- Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity, particularly in complex matrices like plasma or tissue homogenates . ELISA kits are suitable for high-throughput screening but may cross-react with structurally similar oxylipins, necessitating validation with orthogonal methods . Calibration curves must account for matrix effects, as concentrations can vary significantly between methods (e.g., LC-IM-QTOF-MS vs. LC-QqQ-MS) .

Q. What are the primary physiological roles of this compound in vascular and immune systems?

- Answer : this compound modulates vascular tone by promoting vasodilation and interacts with peroxisome proliferator-activated receptors (PPARs) to regulate lipid metabolism . In immune regulation, it inhibits natural killer (NK) cell activity by disrupting target cell binding, suggesting a role in inflammation resolution . Its dual roles highlight context-dependent effects, requiring careful model selection (e.g., murine asthma or diabetic nephropathy models) .

Advanced Research Questions

Q. How do contradictory findings about this compound’s role in cardiometabolic diseases inform experimental design?

- Answer : While this compound is associated with improved cardiometabolic profiles in young adults (e.g., reduced adiposity and insulin resistance) , it is elevated in type 2 diabetic patients and linked to vascular complications . Researchers must stratify cohorts by metabolic status and control for confounders like diet and exercise. Mechanistic studies in cell cultures (e.g., renal tubular cells under high glucose) can isolate direct effects .

Q. How do experimental variables such as acute vs. chronic exercise or pharmacological interventions influence this compound levels?

- Answer : Acute exercise transiently reduces this compound levels, whereas chronic exercise increases its production, likely via sustained CYP450/sEH pathway activation . Pharmacological inhibitors (e.g., HET0016 for CYP450) or sEH modulators (e.g., TPPU) can selectively alter concentrations, but dosing regimens must be optimized to avoid off-target effects .

Q. What are the key methodological challenges in quantifying this compound, and how can they be mitigated?

- Answer : Challenges include low analyte abundance, isomer interference (e.g., 11,12-DiHETE), and matrix effects. Solutions include:

- Using stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS .

- Employing chromatographic separation techniques (e.g., UPLC) to resolve isomers .

- Validating assays with spike-recovery experiments in biological matrices .

Q. How does this compound regulate immune responses, and what models are suitable for studying its immunosuppressive effects?

- Answer : this compound inhibits NK cell cytotoxicity by blocking target cell recognition without affecting antibody-dependent cytotoxicity. In vitro NK cell assays (e.g., K562 target cell lines) and murine models of immune dysregulation are optimal for mechanistic studies . Stereochemical specificity is critical, as synthetic enantiomers may lack bioactivity .

Q. How do environmental toxicants like herbicides alter this compound levels, and what are the implications for toxicology studies?

- Answer : Prometryn, a triazine herbicide, upregulates sEH activity, increasing this compound in murine livers . Researchers should incorporate lipidomic profiling in toxicity screens and compare findings with human epidemiological data (e.g., diabetic cohorts) to assess translational relevance .

Q. What is the impact of stereochemistry on this compound’s biological activity, and how can researchers address this in synthesis?

- Answer : Diastereomers (e.g., 14R,15S vs. 14S,15R) exhibit divergent effects on leukotriene B4 (LTB4) release and receptor binding . Total organic synthesis with chiral resolution (e.g., HPLC) ensures enantiopure compounds for functional studies . Racemic mixtures (e.g., (±)this compound) should be avoided in mechanistic work to prevent confounding results .

Q. Can this compound serve as a biomarker for cardiometabolic risk, and what validation steps are required?

- Answer : Plasma this compound inversely correlates with visceral adiposity and insulin resistance, making it a candidate biomarker . Validation requires:

- Large-scale cohort studies with longitudinal design.

- Harmonization of assay protocols across labs to reduce variability .

- Integration with omics data (e.g., genomics, proteomics) to establish causal links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.